5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride
Overview
Description
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is a chemical compound with the CAS Number: 36401-55-5 . It has a molecular weight of 221.65 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H8ClN3O/c1-7-9(10(11)15)13-14(12-7)8-5-3-2-4-6-8/h2-6H,1H3
. The SMILES representation is CC1=NN(N=C1C(Cl)=O)C1=CC=CC=C1
. Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a boiling point of 105-107°C .Scientific Research Applications
Synthesis of Oxadiazoles
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is used in the synthesis of oxadiazoles. By reacting with tetrazoles or hydroxybenzimidamides, it forms 1,3,4-oxadiazoles, which are important in the development of new compounds with potential biological activities (Obushak, Pokhodylo, Pidlypnyi, & Matiichuk, 2008).
Catalyst Activation
This compound is utilized in catalyst activation studies. For instance, its reaction with organochalcogen ligands forms complexes that have been explored as catalysts for various chemical reactions, such as oxidation of alcohols and transfer hydrogenation of carbonyl compounds (Saleem, Rao, Kumar, Mukherjee, & Singh, 2014).
Synthesis of Triazole Derivatives
This compound is also pivotal in synthesizing various triazole derivatives, which have significant applications in medicinal chemistry and as potential corrosion inhibitors (Jawad, Hameed, Abood, Al-amiery, Shaker, Kadhum, & Takriff, 2020).
Luminescent Complex Synthesis
It is used in the synthesis of luminescent rhenium tricarbonyl complexes with axially coordinated 1,2,3-triazole ligands. These complexes exhibit potential in photophysical studies and could be applied in the development of new luminescent materials (Uppal, Booth, Ali, Lockwood, Rice, & Elliott, 2011).
Mechanism of Action
Target of Action
The primary target of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is xanthine oxidase (XO), an enzyme that plays a crucial role in the metabolism of purines in the body .
Mode of Action
This compound: interacts with xanthine oxidase, inhibiting its activity . This interaction results in a decrease in the production of uric acid, a byproduct of purine metabolism .
Biochemical Pathways
By inhibiting xanthine oxidase, This compound affects the purine degradation pathway. This results in decreased levels of uric acid, which can help manage conditions like gout, where excess uric acid is problematic .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the reduction of uric acid levels in the body. This can help alleviate symptoms associated with conditions like gout .
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P260 (Do not breathe dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Biochemical Analysis
Biochemical Properties
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride plays a crucial role in biochemical reactions, particularly as an inhibitor of xanthine oxidase . Xanthine oxidase is an enzyme involved in the oxidative metabolism of purines, and its inhibition can have therapeutic implications for conditions such as gout. The interaction between this compound and xanthine oxidase is characterized by mixed-type inhibition, indicating that the compound can bind to both the enzyme and the enzyme-substrate complex .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory action on xanthine oxidase can lead to reduced production of reactive oxygen species (ROS), thereby mitigating oxidative stress in cells . This reduction in oxidative stress can have downstream effects on cell signaling pathways and gene expression, promoting cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit xanthine oxidase involves binding to the enzyme’s active site, preventing the conversion of xanthine to uric acid . This inhibition is facilitated by the compound’s triazole ring, which interacts with key amino acid residues within the enzyme’s active site, leading to a decrease in enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of xanthine oxidase, with potential implications for chronic therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits xanthine oxidase without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways related to purine metabolism. The compound interacts with enzymes such as xanthine oxidase, leading to altered metabolic flux and reduced levels of uric acid . Additionally, the compound’s metabolism may involve conjugation reactions, enhancing its solubility and excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the liver and kidneys, where xanthine oxidase activity is prominent . The compound’s distribution is influenced by its physicochemical properties, including solubility and molecular weight.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with xanthine oxidase. The compound’s activity is modulated by its ability to access the enzyme’s active site, which is located within the cytoplasmic compartment . Post-translational modifications and targeting signals may further influence the compound’s localization and function within cells.
Properties
IUPAC Name |
5-methyl-2-phenyltriazole-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-7-9(10(11)15)13-14(12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYBUZMRRLFXGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)Cl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380085 | |
Record name | 5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36401-55-5 | |
Record name | 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36401-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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